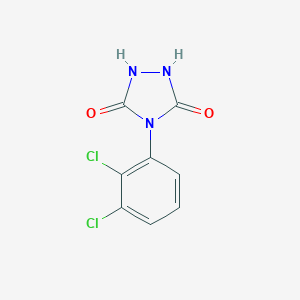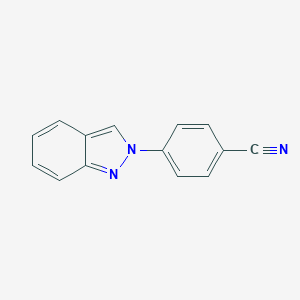![molecular formula C16H13FN2OS2 B258539 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B258539.png)
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone, also known as DTTPE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
作用机制
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone acts as a positive allosteric modulator of the GABA-A receptor by binding to a specific site on the receptor. This enhances the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission. The exact mechanism of action of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone is still being studied, but it is thought to involve changes in the conformation of the receptor.
Biochemical and Physiological Effects:
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase the duration of the sedative effects of benzodiazepines, which are commonly used as anxiolytics and hypnotics. It has also been found to enhance the effects of ethanol on the GABA-A receptor, which may contribute to its sedative effects.
实验室实验的优点和局限性
One of the main advantages of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone is its specificity for the GABA-A receptor, which allows for more targeted studies of the receptor's role in various physiological processes. However, one limitation of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone is its relatively short half-life, which may limit its use in long-term studies.
未来方向
There are several potential future directions for research on 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone. One area of interest is its potential as a therapeutic agent for conditions such as anxiety and insomnia. Another area of interest is its use in studying the role of the GABA-A receptor in various neurological disorders, such as epilepsy and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone and its potential interactions with other neurotransmitter systems.
合成方法
The synthesis of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone involves the reaction of 2-fluoroacetophenone with 5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol in the presence of a base such as potassium carbonate. The reaction yields 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone as a yellow solid with a purity of 95% or higher. The synthesis method is relatively simple and can be scaled up for large-scale production.
科学研究应用
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone a useful tool for studying the role of the GABA-A receptor in various physiological processes.
属性
产品名称 |
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone |
|---|---|
分子式 |
C16H13FN2OS2 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(2-fluorophenyl)ethanone |
InChI |
InChI=1S/C16H13FN2OS2/c1-9-10(2)22-16-14(9)15(18-8-19-16)21-7-13(20)11-5-3-4-6-12(11)17/h3-6,8H,7H2,1-2H3 |
InChI 键 |
JKGGYIUEZILMRV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)C3=CC=CC=C3F)C |
规范 SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)C3=CC=CC=C3F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)
![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)
![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)



![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)
![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)
![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)